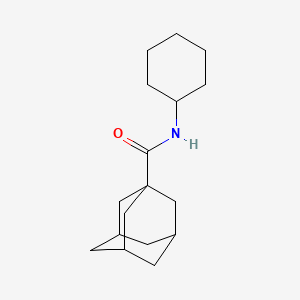

N-cyclohexyladamantane-1-carboxamide

Vue d'ensemble

Description

N-Cyclohexyladamantane-1-carboxamide is a small molecule that has drawn the attention of scientists and researchers in several fields due to its unique properties and potential applications. It has a molecular formula of C17H27NO and a molecular weight of 261.40 .

Synthesis Analysis

The synthesis of N-cyclohexyladamantane-1-carboxamide can be carried out in the sulfuric acid media . The yield of this reaction is reported to be 96% . Carbodiimides, a unique class of heterocumulene compounds, have been extensively used in the synthesis of N-heterocycles, including N-cyclohexyladamantane-1-carboxamide .Molecular Structure Analysis

The molecular structure of N-cyclohexyladamantane-1-carboxamide can be analyzed using various spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies . Detailed and comprehensive analytical data have been acquired for this compound .Applications De Recherche Scientifique

Cross-Dehydrogenative Coupling Reactions

Research on the direct carbamoylation of C–H and X–H bonds with formamides through cross-dehydrogenative coupling reactions has seen significant growth. This novel approach is effective in preparing a variety of carboxamide, carbamate, and urea derivatives, which are prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).

Gold-Catalyzed Cycloisomerization

N-propargylindole-2-carboxamides undergo AuCl3-catalyzed cycloisomerization to yield beta-carbolinones. These derivatives are used in Pd(0)-catalyzed cross-coupling chemistry for synthesizing lavendamycin analogues (England & Padwa, 2008).

Synthesis of Antitumor Compounds

2-cyanoaziridine-1-carboxamides synthesized from 2-cyanoaziridine and appropriate isocyanates have shown activity against various tumor cells, including strains resistant to common anticancer drugs. The lipophilicity of substituents correlates with their potency (Iyengar et al., 1999).

Apoptosis Inducers in Cancer Treatment

Cyclohexane-1-carboxamides have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines. For instance, one compound exhibited promising activity against the breast cancer cell line MCF-7 (Abd-Allah & Elshafie, 2018).

Antibacterial Activity

Studies have synthesized and evaluated the biological activity of various carboxamide derivatives, demonstrating their potential as antibiotics and antibacterial drugs (Ahmed, 2007).

Antituberculosis Agents

Indole-2-carboxamides have been identified as a promising class of antituberculosis agents, with derivatives showing improved in vitro activity compared to standard TB drugs. The structural modifications in these compounds significantly improved metabolic stability (Kondreddi et al., 2013).

Potential Mosquito Repellents

Carboxamide derivatives have been explored as potential mosquito repellents, with certain compounds exhibiting superior efficacy to DEET in tests (Katritzky et al., 2010).

Synthesis and Characterization for Analytical Purposes

The synthesis and characterization of carboxamide derivatives are crucial for analytical identification, extending the possibility of orthogonal analysis for forensic, toxicological, and clinical purposes (Dybowski et al., 2020).

Novel Approaches in Organic Synthesis

Research has explored novel approaches in the synthesis of carboxamides, contributing significantly to advancements in organic chemistry and drug development. For instance, the photocy-clization of N-formyl-N-methyl α,β-unsaturated amides has been investigated for the synthesis of azetidine-2,4-diones (Maruyama, Ishitoku, & Kubo, 1980).

Potential in Drug Discovery

Carboxamides play a significant role in drug discovery, with studies exploring their potential in creating new therapeutic agents, such as negative allosteric modulators of the dopamine D2 receptor (Mistry et al., 2015).

Mécanisme D'action

Target of Action

This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

Carboxamide derivatives have been shown to exhibit anti-proliferative activities, suggesting that they may interact with cellular targets to inhibit cell growth .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

Carboxamide derivatives have been associated with anti-proliferative activities, suggesting that they may induce changes at the molecular and cellular levels .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .

Propriétés

IUPAC Name |

N-cyclohexyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c19-16(18-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,1-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHAGPWZIKDXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)

![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)

![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754654.png)

![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)

![3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2754662.png)